

Propyl bromoacetate literature review and historical context

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Compound of Interest

Compound Name: *Propyl bromoacetate*

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Propyl Bromoacetate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl bromoacetate (IUPAC name: propyl 2-bromoacetate) is an organic compound with the chemical formula $C_5H_9BrO_2$.^[1]^[2] It belongs to the class of α -haloesters, characterized by a bromine atom attached to the carbon adjacent to the carbonyl group. This structural feature imparts significant reactivity to the molecule, making it a valuable reagent and intermediate in a wide range of organic syntheses.^[2] **Propyl bromoacetate** is typically a colorless to pale yellow liquid with a fruity odor.^[2] It is moderately soluble in water but readily soluble in common organic solvents like ethanol and ether.^[2] This guide provides an in-depth review of **propyl bromoacetate**, including its historical context, synthesis, chemical properties, and applications, with a particular focus on its relevance to pharmaceutical development.

Historical Context

The synthesis and use of bromoacetic acid and its esters date back to the late 19th and early 20th centuries.^[3] While a specific first synthesis of **propyl bromoacetate** is not prominently documented, the methods for producing such esters were established during this period. The related compound, ethyl bromoacetate, gained notoriety for its use as a lachrymatory agent

(tear gas) during World War I.[4][5] This historical application underscores the reactivity and biological effect of α -bromoesters. Over time, the synthetic utility of bromoacetate esters, including the propyl variant, has shifted from warfare agents to valuable intermediates in the chemical and pharmaceutical industries.[5]

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of **propyl bromoacetate** is presented in the table below for easy reference.[1][6][7][8]

| Property | Value |
|--|---|
| Molecular Formula | C ₅ H ₉ BrO ₂ |
| Molecular Weight | 181.03 g/mol |
| CAS Number | 35223-80-4 |
| Appearance | Colorless to pale yellow liquid |
| Odor | Fruity |
| Boiling Point | 175-176 °C (at 758 mmHg) |
| Density | 1.412 g/mL |
| Refractive Index | 1.452 |
| Solubility | Moderately soluble in water; soluble in ethanol, ether |
| ¹ H NMR (CDCl ₃) | δ (ppm): 4.15 (t, 2H), 3.85 (s, 2H), 1.70 (sext, 2H), 0.95 (t, 3H) |
| ¹³ C NMR (CDCl ₃) | δ (ppm): 167.0, 67.0, 26.0, 21.8, 10.2 |
| IR (Neat, cm ⁻¹) | ~1735 (C=O stretch), ~1280 (C-O stretch), ~650 (C-Br stretch) |
| Mass Spectrum (EI) | m/z: 180/182 ([M] ⁺), 121/123, 101, 79/81, 43 |

Synthesis of Propyl Bromoacetate

Propyl bromoacetate is primarily synthesized through two main routes: Fischer esterification of bromoacetic acid with propanol and the reaction of bromoacetyl bromide with propanol.

Experimental Protocol 1: Fischer Esterification

This method involves the acid-catalyzed reaction between bromoacetic acid and n-propanol.

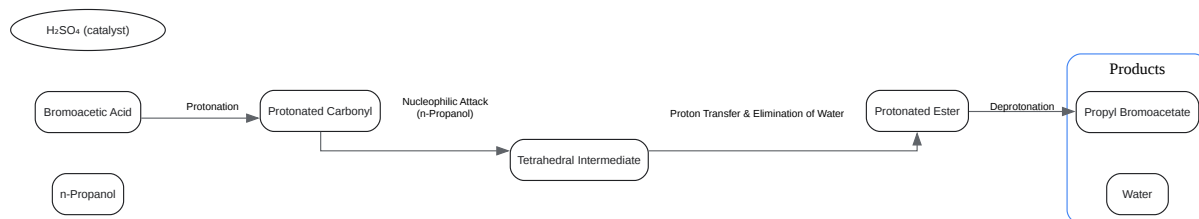
Materials:

- Bromoacetic acid
- n-Propanol
- Concentrated sulfuric acid (catalyst)
- Toluene (for azeotropic removal of water)
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate
- Round-bottom flask with reflux condenser and Dean-Stark trap
- Separatory funnel
- Distillation apparatus

Procedure:

- In a round-bottom flask, combine bromoacetic acid (1.0 eq), n-propanol (1.5 eq), and a suitable solvent such as toluene.
- Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).
- Fit the flask with a Dean-Stark trap and a reflux condenser.

- Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.
- Monitor the reaction progress by observing the amount of water collected. The reaction is complete when water no longer accumulates in the trap.
- Cool the reaction mixture to room temperature.
- Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure.
- Purify the crude **propyl bromoacetate** by vacuum distillation to obtain the final product.



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Caption: Fischer Esterification Workflow for **Propyl Bromoacetate** Synthesis.

Experimental Protocol 2: From Bromoacetyl Bromide

This method involves the reaction of the more reactive bromoacetyl bromide with n-propanol, often in the presence of a non-nucleophilic base to scavenge the HBr byproduct.

Materials:

- Bromoacetyl bromide
- n-Propanol
- Pyridine or triethylamine (base)
- Anhydrous diethyl ether or dichloromethane (solvent)
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate
- Round-bottom flask with a dropping funnel and nitrogen inlet
- Separatory funnel

Procedure:

- In a round-bottom flask under a nitrogen atmosphere, dissolve n-propanol (1.0 eq) and pyridine (1.1 eq) in anhydrous diethyl ether.
- Cool the solution in an ice bath.
- Slowly add a solution of bromoacetyl bromide (1.05 eq) in anhydrous diethyl ether to the cooled solution via a dropping funnel with stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
- Monitor the reaction by thin-layer chromatography (TLC).
- Filter the reaction mixture to remove the pyridinium hydrobromide salt.
- Transfer the filtrate to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

- Dry the organic layer over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude **propyl bromoacetate** by vacuum distillation.

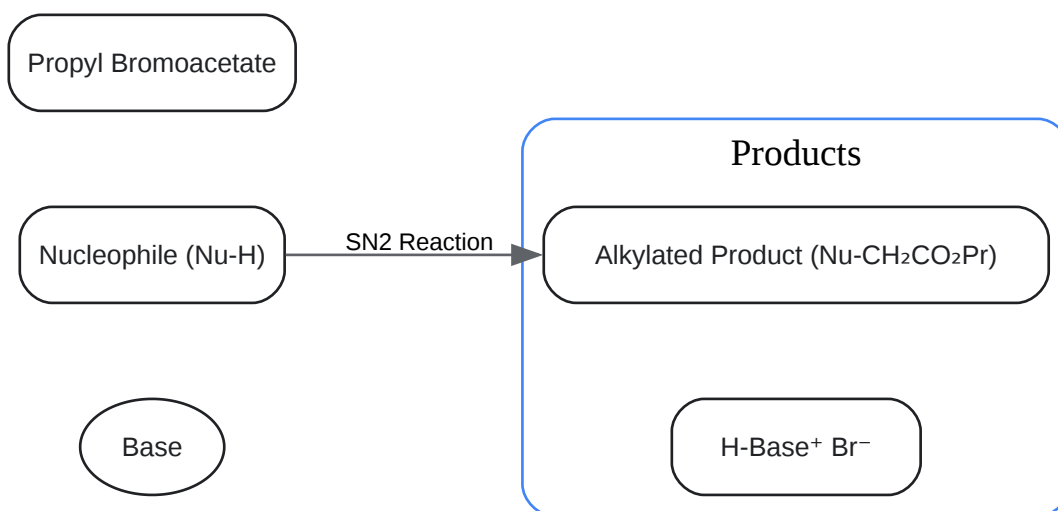
Applications in Organic Synthesis and Drug Development

Propyl bromoacetate is a versatile reagent in organic synthesis, primarily utilized as an alkylating agent.[4] The presence of the bromine atom makes the α -carbon electrophilic and susceptible to nucleophilic attack, leading to the formation of a new carbon-carbon or carbon-heteroatom bond.[2]

Alkylation Reactions

Propyl bromoacetate can be used to introduce a propoxycarbonylmethyl group ($-\text{CH}_2\text{CO}_2\text{CH}_2\text{CH}_2\text{CH}_3$) onto various nucleophiles such as amines, thiols, and carbanions. This is a common strategy in the synthesis of more complex molecules.[9]

General Alkylation Workflow:



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Caption: General SN2 Alkylation Reaction using **Propyl Bromoacetate**.

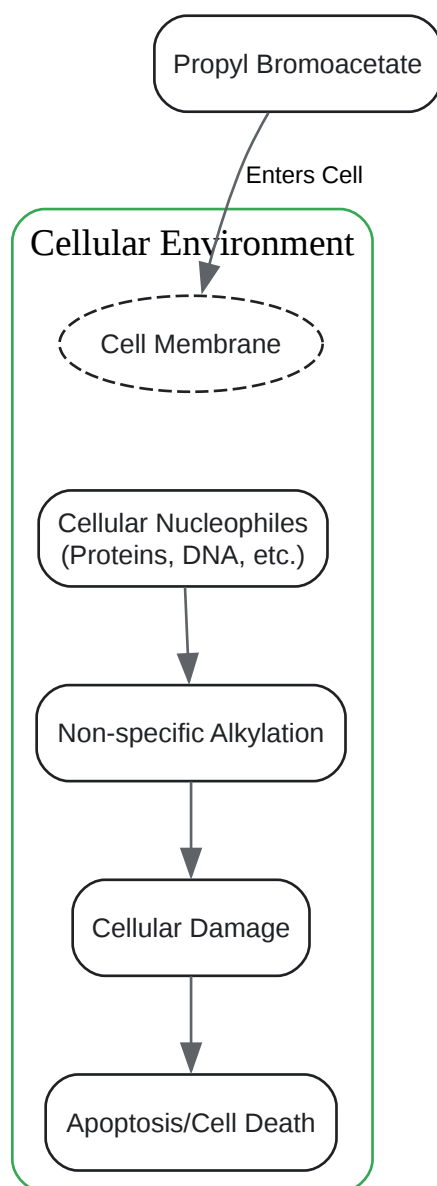
Role in Pharmaceutical Synthesis

While specific examples of blockbuster drugs synthesized using **propyl bromoacetate** are not readily found in the public domain, the use of bromoacetate esters as key intermediates in the synthesis of pharmaceuticals is well-documented.^{[10][11]} These reagents are crucial for building the carbon skeleton of complex bioactive molecules. For instance, bromoacetate derivatives are used in the synthesis of various heterocyclic compounds, which are prevalent scaffolds in many drug molecules.^{[12][13]} A patent from 1978 describes the use of various bromoacetic acid esters, including **propyl bromoacetate**, as non-medical bacteriocides, highlighting their biological activity.^[3]

Interaction with Signaling Pathways

Due to its high reactivity as an alkylating agent, **propyl bromoacetate** is not typically studied for its specific interaction with cellular signaling pathways in the same manner as a targeted drug molecule. Its biological effects are more likely to be a result of non-specific alkylation of biological macromolecules such as proteins and DNA.^{[12][14]} Alkylating agents, in general, can cause cytotoxicity by cross-linking DNA strands, which interferes with DNA replication and transcription, ultimately leading to cell death.^{[15][16]} This is the general mechanism of action for many alkylating anticancer drugs.^[14] Therefore, the interaction of **propyl bromoacetate** with biological systems is best understood through the lens of its chemical reactivity rather than a specific lock-and-key interaction with a receptor or enzyme in a signaling cascade.

Hypothesized Cellular Interaction:



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Caption: Hypothesized Mechanism of **Propyl Bromoacetate**'s Cytotoxicity.

Conclusion

Propyl bromoacetate is a valuable and versatile reagent in organic synthesis, primarily serving as an effective alkylating agent. Its synthesis is straightforward, and its reactivity allows for the construction of complex molecular architectures. While its direct application in final drug products is not widely publicized, its role as a key building block in the synthesis of pharmaceuticals and other bioactive molecules is significant. The high reactivity of **propyl**

bromoacetate also dictates its biological effects, which are likely mediated by non-specific alkylation of cellular components rather than targeted interactions with specific signaling pathways. For researchers and professionals in drug development, a thorough understanding of the properties and reactivity of **propyl bromoacetate** is essential for its safe and effective use in the synthesis of novel chemical entities.

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